(3-(1H-tetrazol-1-yl)phenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(3-(1H-tetrazol-1-yl)phenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone” is likely a synthetic organic compound. Based on its structure, it contains a tetrazole ring, a pyrimidine ring, and a pyrrolidine ring .
Physical and Chemical Properties Analysis
Specific physical and chemical properties of this compound, such as its melting point, boiling point, solubility, or stability, are not available .Scientific Research Applications
Synthesis Techniques and Optical Properties
Research has explored the synthesis of related compounds, demonstrating innovative methods for creating materials with significant optical properties. For instance, a study by Volpi et al. (2017) presented a one-pot synthesis technique for 1,3-diarylated derivatives showcasing large Stokes' shifts and high quantum yields, highlighting the chemical’s potential in creating luminescent materials (Volpi et al., 2017).
Antimicrobial Activity
Another study focused on synthesizing (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, revealing these compounds' antimicrobial properties. The research indicated that derivatives containing specific substituents exhibited high antimicrobial activity, underscoring the chemical's relevance in developing new antimicrobial agents (Satyender Kumar et al., 2012).
Coordination Chemistry and Supramolecular Interactions
In coordination chemistry, Campos-Gaxiola et al. (2008) investigated mercury(II) complexes with related ligands, demonstrating how supramolecular interactions influence coordination geometry. This work illuminates the compound's utility in designing metal-organic frameworks and coordination complexes with specific geometries and properties (Campos-Gaxiola et al., 2008).
Structural and Theoretical Studies
Research by Huang et al. (2021) on boric acid ester intermediates related to the query compound involved crystallographic and conformational analyses alongside density functional theory (DFT) calculations. These studies provide insights into the molecular structure and properties, offering a basis for developing materials with tailored features (Huang et al., 2021).
Biological Screening and Drug Potential
Singh et al. (2016) synthesized organotin(IV) complexes with semicarbazone and thiosemicarbazones derived from similar compounds, demonstrating significant antibacterial activities. This research indicates the potential for such chemicals in drug development and the broader pharmaceutical industry (Singh et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3-pyrimidin-4-yloxypyrrolidin-1-yl)-[3-(tetrazol-1-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O2/c24-16(12-2-1-3-13(8-12)23-11-19-20-21-23)22-7-5-14(9-22)25-15-4-6-17-10-18-15/h1-4,6,8,10-11,14H,5,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUQHBQSWJLOKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.